molecular formula C8H5ClFNO3 B8507759 2-Chloro-1-(4-fluoro-3-nitrophenyl)ethanone

2-Chloro-1-(4-fluoro-3-nitrophenyl)ethanone

Cat. No. B8507759
M. Wt: 217.58 g/mol
InChI Key: KWIVDRJVWBGRBR-UHFFFAOYSA-N
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Patent
US08304443B2

Procedure details

1-(4-Fluoro-3-nitrophenyl)ethanone (18.4249 g; manufactured by Sigma-Aldrich Co.) was dissolved in CH2Cl2 (400 mL), added with methanol (3.04 mL), followed by replacement with nitrogen gas and cooling to 0° C. To the resulting solution, SO2Cl2-CH2Cl2 solution [109.32 mL; solution obtained by dissolving SO2Cl2 (9.32 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (100 mL)] was added dropwise over 30 minutes, and the mixture was stirred overnight while warming to room temperature. The reaction solution was cooled to 0° C., added with methanol (1.52 mL), and then SO2Cl2-CH2Cl2 solution [64.66 mL; solution obtained by dissolving SO2Cl2 (4.66 mL; manufactured by Wako Pure Chemical Industries, Ltd.) in CH2Cl2 (60 mL)] was added dropwise thereto. While warming to room temperature, the mixture was stirred for 3 hours. The reaction solution was washed once with a saturated aqueous solution of sodium carbonate and once with brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The solidified crystal, which had been obtained during purification of the resulting residue by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33), was extracted with ethyl acetate, and then filtered. The filtrate was evaporated under reduced pressure, and as a result, the title compound was obtained (6.403 g).
Quantity
18.4249 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3.04 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SO2Cl2 CH2Cl2
Quantity
109.32 mL
Type
reactant
Reaction Step Three
Quantity
1.52 mL
Type
reactant
Reaction Step Four
[Compound]
Name
SO2Cl2 CH2Cl2
Quantity
64.66 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].CO.C(Cl)[Cl:17]>>[Cl:17][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
18.4249 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
400 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.04 mL
Type
reactant
Smiles
CO
Step Three
Name
SO2Cl2 CH2Cl2
Quantity
109.32 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.52 mL
Type
reactant
Smiles
CO
Step Five
Name
SO2Cl2 CH2Cl2
Quantity
64.66 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while warming to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
While warming to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
WASH
Type
WASH
Details
The reaction solution was washed once with a saturated aqueous solution of sodium carbonate and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solidified crystal, which had been obtained during purification of the resulting residue by column chromatography (“COLUMN-A”; n-hexane:ethyl acetate=88:12→67:33)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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